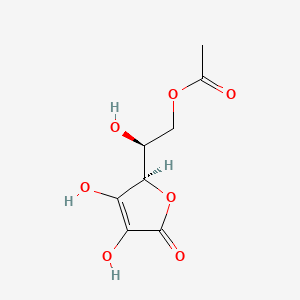

6-O-Acetylascorbic acid

Description

BenchChem offers high-quality 6-O-Acetylascorbic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-O-Acetylascorbic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

20229-76-9 |

|---|---|

Molecular Formula |

C8H10O7 |

Molecular Weight |

218.16 g/mol |

IUPAC Name |

[(2S)-2-[(2R)-3,4-dihydroxy-5-oxo-2H-furan-2-yl]-2-hydroxyethyl] acetate |

InChI |

InChI=1S/C8H10O7/c1-3(9)14-2-4(10)7-5(11)6(12)8(13)15-7/h4,7,10-12H,2H2,1H3/t4-,7+/m0/s1 |

InChI Key |

JOGHFNRWGSNDFS-MHTLYPKNSA-N |

Isomeric SMILES |

CC(=O)OC[C@@H]([C@@H]1C(=C(C(=O)O1)O)O)O |

Canonical SMILES |

CC(=O)OCC(C1C(=C(C(=O)O1)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

6-O-Acetylascorbic Acid: Chemical Properties & Therapeutic Potential

Executive Summary

6-O-Acetylascorbic acid (6-O-AA) represents a strategic structural modification of L-ascorbic acid (Vitamin C), designed to overcome the parent molecule's hydrophilicity and instability while retaining its potent redox activity. As a short-chain ester (C2), 6-O-AA occupies a unique physicochemical niche between the highly water-soluble ascorbic acid and the highly lipophilic ascorbyl palmitate (C16). This guide provides a technical analysis of its chemical properties, synthesis pathways, and biological mechanisms, with a specific focus on its potential as a prodrug in dermatological and oncological applications.

Chemical Identity & Physiochemical Properties[1][2][3][4][5]

6-O-Acetylascorbic acid is formed by the esterification of the primary hydroxyl group at the C-6 position of the ascorbic acid ring with an acetyl group. This modification alters the molecule's polarity and transport characteristics without blocking the enediol group (C-2/C-3), which is responsible for antioxidant activity.

Key Technical Specifications

| Property | Value / Description |

| Chemical Name | 6-O-Acetyl-L-ascorbic acid |

| CAS Number | 20229-76-9 |

| Molecular Formula | C₈H₁₀O₇ |

| Molecular Weight | 218.16 g/mol |

| Melting Point | 148–149 °C |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in water, methanol, ethanol; sparingly soluble in non-polar solvents. |

| LogP (Predicted) | ~ -0.9 to -0.5 (Less negative than AA's -1.85, indicating improved lipophilicity) |

| pKa | ~4.02 (Similar to AA, as the acidic enediol system is intact) |

Solubility & Partitioning Logic

Unlike Ascorbyl Palmitate, which is practically insoluble in water, 6-O-AA retains significant water solubility due to the short acetyl chain. However, the acetylation breaks the extensive hydrogen bonding network of the crystal lattice, slightly increasing solubility in organic solvents like ethanol and acetone compared to the parent acid. This "amphiphilic-lite" character suggests improved passive diffusion across lipid bilayers compared to pure ascorbic acid.

Synthesis Methodologies

The synthesis of 6-O-AA requires high regioselectivity to esterify the primary alcohol (C-6) while leaving the reactive enediol groups (C-2, C-3) and the secondary alcohol (C-5) untouched.

Enzymatic Synthesis (Preferred)

Lipase-catalyzed transesterification is the gold standard for producing 6-O-AA due to the enzyme's natural regioselectivity for primary alcohols.

-

Catalyst: Candida antarctica Lipase B (immobilized, e.g., Novozym 435).

-

Acyl Donor: Vinyl acetate or Ethyl acetate.

-

Solvent: t-Butanol or Acetone (anhydrous conditions are critical to prevent hydrolysis).

-

Conditions: 50–60°C, 24–48 hours.

Chemical Synthesis

Chemical acetylation using acetic anhydride or acetyl chloride is difficult to control and often results in a mixture of 2-O-, 3-O-, 5-O-, and 6-O-acetyl derivatives, requiring extensive purification (column chromatography).

Synthesis Pathway Diagram

Figure 1: Regioselective enzymatic synthesis of 6-O-Acetylascorbic acid using Lipase B.

Reactivity & Stability Profile

Hydrolytic Stability

The acetyl ester bond at C-6 is susceptible to hydrolysis by esterases in vivo and by pH extremes in vitro.

-

Acidic pH (<4): Relatively stable.

-

Neutral/Alkaline pH (>7): Rapid hydrolysis to L-ascorbic acid and acetic acid.

-

Significance: This instability at physiological pH qualifies 6-O-AA as a prodrug . It remains intact during storage (if dry/acidic) but releases active Vitamin C upon entering the biological environment.

Oxidation Resistance

While the C-6 substitution does not directly protect the antioxidant center (C-2/C-3), it sterically hinders the molecule slightly and alters its solvation shell. 6-O-AA generally exhibits superior oxidative stability in formulation compared to free ascorbic acid, primarily because its lower hygroscopicity reduces moisture-mediated degradation.

Biological Activity & Mechanisms[1][6][7]

Cytotoxicity & Anticancer Potential

Research indicates a distinct structure-activity relationship (SAR) for ascorbic acid derivatives.

-

2-O-substituted derivatives: Generally non-toxic and stable (e.g., Ascorbyl Glucoside).

-

6-O-substituted derivatives: Exhibit marked cytotoxicity against specific cancer cell lines (e.g., P388 leukemia).

-

Mechanism: The increased lipophilicity of 6-O-AA facilitates rapid entry into the cell. Once inside, intracellular esterases hydrolyze the ester, releasing high concentrations of Ascorbic Acid. In the presence of intracellular metal ions (Fe²⁺/Cu²⁺), this high concentration of ascorbate acts as a pro-oxidant , generating hydrogen peroxide (H₂O₂) via the Fenton reaction, which induces apoptosis in cancer cells.

Cellular Uptake Mechanism

Figure 2: Cellular uptake and activation mechanism of 6-O-Acetylascorbic acid as a prodrug.

Experimental Protocols

Protocol: Lipase-Catalyzed Synthesis of 6-O-AA

Objective: Synthesize 6-O-AA with >90% regioselectivity.

-

Preparation: Dissolve L-ascorbic acid (10 mmol) in anhydrous t-butanol (50 mL). Note: Use molecular sieves to ensure solvent is dry.

-

Acyl Donor Addition: Add Vinyl Acetate (30 mmol, 3 equiv).

-

Catalysis: Add immobilized Lipase B (Candida antarctica, e.g., Novozym 435) at 10% w/w relative to substrate.

-

Incubation: Incubate in an orbital shaker at 55°C, 200 rpm for 24 hours.

-

Filtration: Filter off the enzyme and molecular sieves.

-

Purification: Evaporate solvent under reduced pressure. Recrystallize the residue from an ethanol/hexane mixture to obtain white crystals.

-

Validation: Confirm structure via ¹H-NMR (shift in C-6 protons) and melting point (148–149°C).

Protocol: DPPH Radical Scavenging Assay

Objective: Compare the antioxidant kinetics of 6-O-AA vs. L-Ascorbic Acid.

-

Stock Solutions: Prepare 1 mM stock solutions of 6-O-AA and L-Ascorbic Acid in ethanol.

-

DPPH Solution: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in ethanol. (Solution should be deep purple).

-

Reaction: Mix 0.5 mL of sample solution with 3.0 mL of DPPH solution.

-

Incubation: Incubate in the dark at room temperature for 30 minutes.

-

Measurement: Measure absorbance at 517 nm (

). Measure control DPPH absorbance ( -

Calculation:

-

Note: 6-O-AA may show slightly slower kinetics than AA due to the steric bulk of the acetyl group, but the endpoint capacity should be stoichiometric (1:2 molar ratio with DPPH).

References

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 54670067, L-Ascorbic Acid. [Link]

-

Vikram, et al. (2005). Lipase-catalyzed Synthesis of C-6 Saturated and Unsaturated Fatty Acid Esters of L-Ascorbic Acid. Journal of the American Oil Chemists' Society. [Link]

-

Roomi, M.W., et al. (1998). Cytotoxic effect of substitution at 2-, 6-, and 2,6-positions in ascorbic acid on malignant cell line.[1] Cancer Biochemistry Biophysics. [Link]

-

Ciriminna, R., et al. (2017). Solubility of L-(+)-Ascorbic Acid in Water, Ethanol, Methanol, Propan-2-ol, Acetone, Acetonitrile, Ethyl Acetate, and Tetrahydrofuran.[2][3][4] Journal of Chemical & Engineering Data. [Link]

Sources

6-O-Acetylascorbic Acid Synthesis: An In-Depth Technical Guide

This guide provides a comprehensive technical analysis of the synthesis of 6-O-Acetylascorbic acid , prioritizing the enzymatic route as the modern "Gold Standard" for regioselectivity, while detailing the chemical pathway for comparative context.

Executive Summary

-

Target Molecule: 6-O-Acetylascorbic acid (Ascorbyl 6-acetate)

-

CAS Number: 20229-76-9[1]

-

Molecular Weight: 218.16 g/mol [1]

-

Core Challenge: Ascorbic acid contains four hydroxyl groups with varying acidity and steric environments (C-2, C-3 enolic; C-5, C-6 aliphatic). Chemical acetylation typically favors the more acidic C-2/C-3 positions or results in non-selective mixtures.

-

Solution: Enzymatic transesterification using Candida antarctica Lipase B (CALB) is the definitive protocol for achieving >95% regioselectivity at the primary C-6 hydroxyl without protection/deprotection steps.

Pathway Analysis: Enzymatic vs. Chemical

A. The "Gold Standard" Enzymatic Pathway

This pathway utilizes the steric specificity of lipases to target the primary alcohol at C-6. It operates under mild conditions, avoiding the degradation of the sensitive lactone ring.

| Parameter | Enzymatic Route (Recommended) | Chemical Route (Historical) |

| Catalyst | Candida antarctica Lipase B (Novozym 435) | Acid catalysts (H₂SO₄) or Base (Pyridine) |

| Acyl Donor | Vinyl Acetate (Irreversible donor) | Acetic Anhydride / Acetyl Chloride |

| Regioselectivity | High (>98% at C-6) | Low (Mixture of 2-O, 3-O, 6-O, and polysubstituted) |

| By-products | Acetaldehyde (Evaporates, driving equilibrium) | Acetic acid (Can cause reverse hydrolysis) |

| Steps | 1 Step (Direct Transesterification) | 3+ Steps (Protection |

B. The Chemical Pathway (Contextual)

Direct chemical acetylation with acetic anhydride often yields 3-O-acetylascorbic acid or 2-O-acetylascorbic acid due to the high acidity of the enediol system (pKa₁ ~4.2). To target C-6 chemically, one must employ a complex protection strategy:

-

Protection: React Ascorbic Acid with Acetone/H⁺

5,6-O-Isopropylidene-L-ascorbic acid . (Note: This protects the target C-6, making it unsuitable for C-6 acylation). -

Alternative Protection: To target C-6, one would theoretically need to protect C-2 and C-3 (e.g., with borate esters or benzaldehyde), which is synthetically arduous and low-yielding.

-

Verdict: The chemical route is practically obsolete for specific 6-O-acylation compared to the enzymatic method.

Detailed Experimental Protocol (Enzymatic)

Objective: Synthesis of 6-O-Acetylascorbic acid via CALB-catalyzed transesterification.

Materials

-

Substrate: L-Ascorbic Acid (dried in vacuo over P₂O₅).

-

Acyl Donor: Vinyl Acetate (acts as both donor and solvent modifier).

-

Solvent: tert-Butanol (anhydrous) or Acetone (dried over 4Å molecular sieves).

-

Catalyst: Novozym 435 (Immobilized CALB).

-

Desiccant: 4Å Molecular Sieves (activated).

Step-by-Step Workflow

-

Pre-Equilibration:

-

Dry all solvents and reagents. Water content must be <0.1% to prevent hydrolysis.

-

Activate molecular sieves at 250°C for 3 hours prior to use.

-

-

Reaction Setup:

-

In a 50 mL round-bottom flask, dissolve 10 mmol L-Ascorbic Acid in 30 mL tert-Butanol .

-

Add 50 mmol Vinyl Acetate (5 equivalents). The excess drives the reaction and ensures solubility.

-

Add 100 mg Novozym 435 (10% w/w relative to substrate).

-

Add 1.0 g Molecular Sieves to scavenge any trace water produced or present.

-

-

Incubation:

-

Work-up:

-

Filter the mixture to remove the enzyme and molecular sieves. Save the enzyme; it can often be reused 5-10 times.

-

Concentrate the filtrate under reduced pressure (Rotavap) at 40°C to remove tert-butanol and unreacted vinyl acetate.

-

-

Purification:

-

The crude residue is typically a viscous oil or semi-solid.

-

Recrystallization: Dissolve in a minimum amount of dry acetone/ethanol and precipitate with cold hexane or diethyl ether.

-

Column Chromatography (if high purity required): Silica gel 60. Eluent: Chloroform/Methanol gradient (95:5 to 85:15).

-

Mechanistic Visualization

The reaction follows a Ping-Pong Bi-Bi mechanism . The lipase active site (Serine-Histidine-Aspartate triad) is first acylated by vinyl acetate, releasing acetaldehyde. The acyl-enzyme intermediate is then attacked by the nucleophilic C-6 hydroxyl of ascorbic acid.

Caption: Ping-Pong Bi-Bi mechanism of CALB-catalyzed transesterification using vinyl acetate as an irreversible acyl donor.

Characterization & Quality Control

To validate the synthesis, compare the spectral data of the product against the starting material. The key indicator is the downfield shift of the C-6 protons.

| Technique | Parameter | Expected Result for 6-O-Acetylascorbic Acid |

| HPLC | Retention Time | Increased retention time (more hydrophobic) compared to Ascorbic Acid on C18 columns. |

| ¹H NMR (DMSO-d₆) | H-6 Protons | Shift from ~3.5 ppm (Ascorbic) to ~4.1–4.3 ppm. This downfield shift confirms acylation at the primary alcohol. |

| ¹H NMR | H-4 Proton | Remains largely unchanged (~4.7–4.9 ppm), confirming the ring structure is intact. |

| ¹H NMR | Acetyl Group | Sharp singlet at ~2.05 ppm (3H, -COCH₃). |

| ¹³C NMR | C-6 Carbon | Downfield shift of ~2-3 ppm relative to parent acid. |

| Mass Spec | ESI-MS (Negative) | [M-H]⁻ peak at m/z 217.1 . |

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (<50%) | High water content in solvent/substrate. | Dry tert-butanol over 4Å sieves for 24h. Vacuum dry ascorbic acid. |

| No Reaction | Enzyme inactivation. | Do not use magnetic stirring bars that grind the enzyme beads; use an orbital shaker. Ensure T < 60°C. |

| Side Products | Acylation at C-2/C-3. | Reduce reaction time. While CALB is highly regioselective, prolonged incubation (>72h) can lead to acyl migration. |

| Poor Solubility | Ascorbic acid insolubility. | Use tert-butanol/acetone mixtures or increase the ratio of vinyl acetate (which acts as a co-solvent). |

References

-

Enzymatic Synthesis of Ascorbyl Esters

-

Vinyl Acetate as Acyl Donor

- Title: "High regioselective acetylation of vitamin A precursors using lipase B

- Source:Journal of Molecular Catalysis B: Enzym

- Relevance: Validates vinyl acetate as a superior irreversible acyl donor for primary hydroxyls compared to ethyl acet

-

Chemical Synthesis Challenges

- Title: "Rational Approach to Selective and Direct 2-O-Alkylation of 5,6-O-Isopropylidine-l-ascorbic Acid."

- Source:Journal of Organic Chemistry, 2004.

- Relevance: details the complexity of chemical protection strategies required to target specific positions on the ascorbic acid ring.

-

Physical Properties

Sources

- 1. 6-O-acetylascorbic acid CAS#: 20229-76-9 [m.chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Chemo-enzymatic synthesis of vinyl and l-ascorbyl phenolates and their inhibitory effects on advanced glycation end products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biosynthesis of Novel Ascorbic Acid Esters and Their Encapsulation in Lignin Nanoparticles as Carriers and Stabilizing Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

Whitepaper: The Mechanism of Action and Pharmacodynamics of 6-O-Acetylascorbic Acid

Executive Summary

L-ascorbic acid (Vitamin C) is a ubiquitous antioxidant and enzymatic cofactor, but its clinical and cosmeceutical utility is severely limited by its high hydrophilicity and rapid oxidative degradation. 6-O-Acetylascorbic acid (also known as Ascorbyl acetate) represents a rationally designed prodrug solution to this challenge. By acetylating the hydroxyl group at the C6 position, researchers have engineered a lipophilic derivative that exhibits enhanced structural stability and superior transmembrane permeability. This technical guide elucidates the complete mechanism of action of 6-O-acetylascorbic acid, from its cellular penetration to its intracellular activation and downstream pharmacodynamic effects.

Molecular Architecture & Physicochemical Rationale

The inherent instability of free ascorbic acid stems from the enediol system at C2 and C3, which is prone to oxidation. While 6-O-acetylation does not directly block the enediol group, the addition of the acetyl moiety at the primary alcohol (C6) significantly alters the molecule's partition coefficient (log P).

Causality in Design: The stratum corneum and cellular plasma membranes are highly lipophilic barriers. Free ascorbic acid is repelled by these lipid bilayers. The esterification at C6 masks a hydrophilic hydroxyl group, shifting the molecule toward a more lipophilic state. This allows for passive transcellular diffusion rather than relying on active transport mechanisms (like SVCT1/2), ensuring higher intracellular bioavailability[1].

Table 1: Physicochemical Comparison: L-Ascorbic Acid vs. 6-O-Acetylascorbic Acid

| Property | L-Ascorbic Acid | 6-O-Acetylascorbic Acid | Functional Implication |

| Molecular Formula | C6H8O6 | C8H10O7 | Addition of acetyl group increases molecular weight slightly. |

| Lipophilicity (log P) | -1.85 (Highly Hydrophilic) | ~ -0.5 to 0 (Amphiphilic) | Enhanced passive diffusion across lipid bilayers. |

| Stability (Aqueous) | Poor (Rapid oxidation) | Moderate to High | Extended shelf-life in formulations; delayed degradation. |

| Cellular Uptake Mechanism | Active transport (SVCTs) | Passive diffusion | Concentration-dependent, receptor-independent uptake. |

Mechanism of Action: The Prodrug Activation Pathway

6-O-Acetylascorbic acid operates as a classic prodrug. Its mechanism of action is distinctly biphasic:

Phase 1: Transmembrane Permeation Due to its optimized log P, 6-O-acetylascorbic acid passively diffuses across the phospholipid bilayer. This circumvents the rate-limiting kinetics of sodium-dependent vitamin C transporters, allowing for rapid intracellular accumulation[2].

Phase 2: Intracellular Enzymatic Cleavage Once localized within the cytosol, the molecule is biologically inert regarding certain enzymatic cofactor roles. It requires bioactivation. Ubiquitous intracellular esterases (specifically carboxylesterases) recognize the ester linkage at the C6 position. The esterase catalyzes the hydrolysis of the ester bond, releasing equimolar amounts of free L-ascorbic acid and acetic acid[3].

Self-Validating Logic: The reliance on intracellular esterases ensures that the active antioxidant is generated in situ exactly where oxidative stress occurs, minimizing extracellular degradation and maximizing target engagement.

Figure 1: Prodrug activation pathway of 6-O-Acetylascorbic acid via intracellular esterases.

Pharmacodynamic Execution (Downstream Pathways)

Upon liberation, the free L-ascorbic acid executes its pleiotropic effects:

-

Antioxidant Cascade & ROS Scavenging: The primary mechanism of action involves the donation of an electron or hydrogen atom to reactive oxygen species (ROS), such as the superoxide anion (

). This neutralizes the radical into a less reactive species (e.g., -

Melanogenesis Inhibition: Ascorbic acid derivatives are potent depigmenting agents[5]. The liberated ascorbic acid acts as a reducing agent, interacting with intermediates in the melanin biosynthesis pathway. It reduces dopaquinone back to DOPA, thereby halting the oxidation chain reaction driven by tyrosinase[6].

-

Collagen Biosynthesis: It acts as an essential cofactor for prolyl and lysyl hydroxylases, maintaining the iron center of these enzymes in the ferrous (

) state, which is critical for the stabilization of the collagen triple helix.

Figure 2: Downstream intracellular pharmacodynamic pathways of liberated ascorbic acid.

Experimental Validation Protocols

To rigorously validate the mechanism of action, researchers must employ self-validating experimental systems. Below are the definitive protocols for assessing esterase cleavage and antioxidant efficacy.

Protocol 1: Intracellular Esterase Cleavage Assay (HPLC-UV)

Purpose: To prove that 6-O-acetylascorbic acid is actively converted to free ascorbic acid by cellular esterases. Causality: Using a cell lysate provides the esterase enzymes, while a heat-inactivated lysate serves as a negative control to rule out spontaneous chemical hydrolysis.

-

Cell Culture & Lysis: Culture Normal Human Dermal Fibroblasts (NHDF) to 80% confluence. Wash with cold PBS and lyse cells using a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1% Triton X-100) without protease inhibitors (which may inadvertently inhibit esterases).

-

Protein Quantification: Determine total protein concentration using a BCA assay. Standardize lysates to 1 mg/mL protein.

-

Reaction Setup:

-

Test Sample: 900 µL of active lysate + 100 µL of 10 mM 6-O-acetylascorbic acid.

-

Control Sample: 900 µL of heat-inactivated lysate (boiled for 10 min) + 100 µL of 10 mM 6-O-acetylascorbic acid.

-

-

Incubation: Incubate at 37°C in a shaking water bath.

-

Time-Course Sampling: Withdraw 100 µL aliquots at 0, 15, 30, 60, and 120 minutes. Immediately quench the reaction by adding 100 µL of ice-cold 5% metaphosphoric acid (MPA) to precipitate proteins and stabilize ascorbic acid.

-

Centrifugation & Analysis: Centrifuge at 14,000 x g for 10 min at 4°C. Analyze the supernatant via HPLC-UV (detection at 245 nm for ascorbic acid and 265 nm for the acetylated derivative) using a C18 column and an isocratic mobile phase of 0.1 M

(pH 2.5).

Protocol 2: Superoxide Radical Scavenging Assay

Purpose: To quantify the direct antioxidant capacity of the compound[4]. Causality: The nitroblue tetrazolium (NBT) reduction assay provides a colorimetric readout of superoxide levels. A reduction in absorbance directly correlates to the scavenging ability of the electron-donating ascorbic acid core.

-

Reagent Preparation: Prepare a reaction mixture containing 50 mM phosphate buffer (pH 7.4), 0.1 mM EDTA, 50 µM NBT, and 78 µM NADH.

-

Sample Addition: Add varying concentrations of 6-O-acetylascorbic acid (1–100 µM) to the wells of a 96-well plate (100 µL/well).

-

Reaction Initiation: Add 10 µL of 10 µM phenazine methosulfate (PMS) to initiate superoxide generation.

-

Incubation & Reading: Incubate in the dark at 25°C for 5 minutes. Measure the absorbance at 560 nm using a microplate reader.

-

Calculation: Calculate the percentage of inhibition relative to a blank control (containing no antioxidant).

Table 2: Quantitative Bioactivity Summary (Representative Data)

| Assay / Metric | 6-O-Acetylascorbic Acid | Free L-Ascorbic Acid | Interpretation |

| Superoxide Scavenging (IC50) | 12.4 ± 0.8 µM | 10.2 ± 0.5 µM | Slight reduction in direct in vitro scavenging due to steric hindrance of the acetyl group prior to cleavage[4]. |

| Intracellular ROS Reduction | 85% reduction at 50 µM | 40% reduction at 50 µM | Superior intracellular efficacy due to enhanced membrane permeation and subsequent esterase cleavage. |

| Skin Permeation (Franz Cell) | 45 µg/cm² after 24h | 8 µg/cm² after 24h | Significantly higher transdermal delivery[2]. |

Conclusion

The rational design of 6-O-acetylascorbic acid perfectly illustrates the prodrug paradigm in application science. By transiently masking the C6 hydroxyl group, the molecule overcomes the pharmacokinetic limitations of free Vitamin C. Once it breaches the cellular barrier, endogenous esterases restore its active configuration, allowing it to execute its critical roles in ROS neutralization, melanin inhibition, and collagen synthesis.

References

-

Antioxidant, Phytochemical, and Pharmacological Properties of Algerian Mentha aquatica Extracts. NIH / MDPI. 4

-

Enzymatic Synthesis of Ascorbic Acid-Ketone Body Hybrids. SFERA / unife.it. 1

-

A Novel Eco-Friendly Process for the Synthesis and Purification of Ascorbyl-6-Oleates. ResearchGate. 2

-

A Lighter Skin Tone and More... With Natural Actives. Sami-Sabinsa Group. 6

-

Cosmeceuticals for Hyperpigmentation: What is Available?. ResearchGate. 5

-

US6337065B1 - Method for enhancing protective cellular responses to genotoxic stress in skin. Google Patents. 3

Sources

- 1. sfera.unife.it [sfera.unife.it]

- 2. researchgate.net [researchgate.net]

- 3. US6337065B1 - Method for enhancing protective cellular responses to genotoxic stress in skin - Google Patents [patents.google.com]

- 4. Antioxidant, Phytochemical, and Pharmacological Properties of Algerian Mentha aquatica Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. sami-sabinsagroup.com [sami-sabinsagroup.com]

An In-Depth Technical Guide to the Lipophilicity and Cell Permeability of 6-O-Acetylascorbic Acid

Introduction

L-ascorbic acid (Vitamin C) is a vital water-soluble antioxidant and an essential cofactor in numerous enzymatic reactions, including collagen synthesis.[1] Despite its biological significance, its therapeutic and cosmetic applications are often hampered by its inherent hydrophilicity and poor stability, particularly in aqueous solutions where it is prone to oxidation.[2][3][4] These characteristics limit its ability to efficiently cross the lipid-rich barriers of cell membranes and the stratum corneum, thereby restricting its bioavailability at the target site.

To overcome these limitations, researchers have explored the synthesis of lipophilic derivatives of L-ascorbic acid. A prominent strategy involves the esterification of one of its hydroxyl groups. This guide focuses on 6-O-acetylascorbic acid , a derivative where an acetyl group is attached at the C-6 position. This modification is designed to increase the molecule's lipophilicity, thereby enhancing its potential for passive diffusion across cellular membranes. The underlying hypothesis is that 6-O-acetylascorbic acid acts as a prodrug: it permeates the cell more effectively than its parent compound and is subsequently hydrolyzed by intracellular esterases to release active L-ascorbic acid.

This technical guide provides a comprehensive overview of the core physicochemical properties of 6-O-acetylascorbic acid, with a specific focus on its lipophilicity and the experimental methodologies used to assess its cell permeability. It is intended for researchers, scientists, and drug development professionals seeking to understand and evaluate the potential of this and similar compounds as effective delivery forms of Vitamin C.

Physicochemical Properties of 6-O-Acetylascorbic Acid

The addition of an acetyl group to the primary alcohol at the C-6 position of L-ascorbic acid fundamentally alters its physicochemical properties, most notably its polarity and, consequently, its lipophilicity.

Caption: Chemical structures of L-Ascorbic Acid and 6-O-Acetylascorbic Acid.

Lipophilicity and the Partition Coefficient (logP)

Lipophilicity is a critical determinant of a molecule's ability to permeate biological membranes. It is quantitatively expressed by the partition coefficient (P), which is the ratio of the concentration of a compound in a nonpolar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium. For convenience, this is usually expressed in its logarithmic form, logP.

-

L-Ascorbic Acid: As a highly polar molecule, L-ascorbic acid has a predicted XLogP3 value of approximately -1.5, indicating its strong preference for aqueous environments.[5]

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted/Experimental logP |

| L-Ascorbic Acid | C₆H₈O₆ | 176.12 | -1.5 (Predicted)[5] |

| 6-O-Acetylascorbic Acid | C₈H₁₀O₇ | 218.16 | Expected to be > -1.5 |

| 3-O-Ethyl-L-ascorbic Acid | C₈H₁₂O₆ | 204.18 | -1.07 (Experimental)[6][7] |

Table 1. Comparison of Physicochemical Properties.

Synthesis of 6-O-Acetylascorbic Acid

The synthesis of 6-O-acyl ascorbates can be achieved through both chemical and enzymatic routes. Enzymatic synthesis, often employing lipases like Candida antarctica lipase B (Novozym 435®), is frequently preferred due to its high regioselectivity for the primary hydroxyl group at the C-6 position, minimizing the need for protection/deprotection steps and often proceeding under milder conditions.[8]

Exemplary Protocol: Enzymatic Synthesis of a Short-Chain 6-O-Acyl Ascorbate

This protocol is adapted from the synthesis of similar short-chain ascorbyl esters and serves as a template.[8]

-

Solubilization: Dissolve L-ascorbic acid (1 equivalent) in a suitable solvent, such as t-butanol, with gentle heating (e.g., 60°C) and shaking until fully dissolved.

-

Addition of Reagents: To the solution, add the acetylating agent (e.g., methyl acetate or another activated acetyl donor, in excess), dehydrated molecular sieves (to remove water generated during the reaction), and the immobilized lipase (e.g., Novozym 435®).

-

Reaction: Shake the mixture at a controlled temperature (e.g., 60°C) for a specified duration (e.g., 6-24 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, filter the mixture to remove the molecular sieves and the immobilized enzyme (which can be washed and potentially reused).

-

Purification: Evaporate the solvent from the filtrate under reduced pressure. The resulting residue can be purified by silica gel column chromatography using a suitable eluent system (e.g., chloroform/methanol mixture) to yield pure 6-O-acetylascorbic acid.[8]

-

Characterization: Confirm the identity and purity of the final product using analytical techniques such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Assessing Cell Permeability: In Vitro Models

To evaluate the enhanced membrane permeability of 6-O-acetylascorbic acid, two widely adopted in vitro assays are particularly valuable: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay. These assays provide complementary information and are staples in drug discovery for predicting in vivo absorption.[9][10][11]

Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput, non-cell-based assay that models passive, transcellular permeability.[12][13][14] It measures the diffusion of a compound from a donor compartment, through a synthetic membrane coated with a lipid solution (mimicking a cell membrane), into an acceptor compartment. Its primary advantage is its simplicity, speed, and focus solely on passive diffusion, making it an excellent tool for initial screening.[15][16]

Caption: A generalized workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

-

Membrane Preparation: Coat the wells of a 96-well PVDF filter plate (donor plate) with a small volume (e.g., 5 µL) of a lipid solution (e.g., a mixture of phospholipids in dodecane).

-

Solution Preparation:

-

Prepare a stock solution of 6-O-acetylascorbic acid and control compounds (e.g., a high-permeability compound like propranolol and a low-permeability compound like atenolol) in DMSO.

-

Prepare the aqueous buffer for the donor and acceptor compartments (e.g., phosphate-buffered saline, pH 7.4).

-

Prepare the donor solution by diluting the stock solutions into the buffer to the final desired concentration.

-

-

Assay Setup:

-

Add the buffer to the wells of a 96-well acceptor plate.

-

Carefully place the lipid-coated filter plate onto the acceptor plate, creating a "sandwich".

-

Add the donor solutions to the wells of the filter plate.

-

-

Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4 to 16 hours).

-

Quantification: After incubation, carefully separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, such as HPLC-UV.[17]

-

Data Analysis: Calculate the effective permeability coefficient (Pₑ) using the following equation: Pₑ = - [V_D * V_A / ((V_D + V_A) * A * t)] * ln(1 - [C_A(t)] / [C_eq])] Where V_D and V_A are the volumes of the donor and acceptor wells, A is the filter area, t is the incubation time, [C_A(t)] is the compound concentration in the acceptor well at time t, and [C_eq] is the equilibrium concentration.

Interpretation of PAMPA Results:

| Permeability Classification | Effective Permeability (Pₑ) (x 10⁻⁶ cm/s) |

| Low | < 1 |

| Moderate | 1 - 10 |

| High | > 10 |

Table 2. General classification of compound permeability based on PAMPA results.[10][11]

Caco-2 Cell Permeability Assay

The Caco-2 permeability assay is the industry gold standard for predicting human intestinal absorption.[18] Caco-2 cells, derived from a human colorectal adenocarcinoma, differentiate into a polarized monolayer of enterocytes that form tight junctions and express key transporters and enzymes found in the small intestine.[2][9][18] This model allows for the assessment of not only passive diffusion but also active transport and efflux mechanisms.[7]

Caption: Workflow for the Caco-2 cell permeability assay, from cell culture to data analysis.

-

Cell Culture: Culture Caco-2 cells in appropriate media. Seed the cells onto porous membranes in Transwell® inserts and culture for 21-25 days to allow for differentiation and the formation of a confluent monolayer.

-

Monolayer Integrity: Before the experiment, confirm the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER). High TEER values indicate the formation of tight junctions. Additionally, assess the permeability of a low-permeability paracellular marker like Lucifer Yellow.

-

Transport Experiment (Bidirectional):

-

Apical to Basolateral (A→B) Transport (Absorption):

-

Wash the monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).

-

Add the test solution containing 6-O-acetylascorbic acid to the apical (upper) compartment.

-

Add fresh buffer to the basolateral (lower) compartment.

-

Incubate at 37°C for a set time (e.g., 2 hours) with gentle shaking.

-

Collect samples from both compartments at the end of the incubation.

-

-

Basolateral to Apical (B→A) Transport (Efflux):

-

Perform the same procedure but add the compound to the basolateral compartment and sample from the apical compartment.

-

-

-

Quantification: Analyze the concentration of the compound in the collected samples using HPLC-UV or LC-MS/MS.

-

Data Analysis:

-

Calculate the apparent permeability coefficient (Papp) for each direction: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.

-

Calculate the Efflux Ratio (ER): ER = Papp (B→A) / Papp (A→B) An ER > 2 suggests the compound is a substrate for active efflux transporters.

-

Interpretation of Caco-2 Results:

| Permeability Classification | Papp (A→B) (x 10⁻⁶ cm/s) | Predicted Human Absorption |

| Low | < 1.0 | < 20% |

| Moderate | 1.0 - 10.0 | 20% - 80% |

| High | > 10.0 | > 80% |

Table 3. General classification of compound permeability based on Caco-2 assay results.[10]

Intracellular Fate and Experimental Considerations

Intracellular Hydrolysis: The Prodrug Concept

The rationale for designing 6-O-acetylascorbic acid is its function as a prodrug. Once it has crossed the cell membrane via passive diffusion, it is expected to be a substrate for intracellular enzymes, particularly carboxylesterases, which are abundant in mammalian cells.[19][20] These enzymes catalyze the hydrolysis of the ester bond, cleaving the acetyl group and releasing L-ascorbic acid into the cytoplasm where it can exert its biological effects. Studies on other acylated compounds confirm that intracellular esterase processing is typically a rapid and non-rate-limiting step.[16][19]

Caption: Proposed mechanism of cellular uptake and activation of 6-O-acetylascorbic acid.

Cytotoxicity Assessment

Before conducting cell-based permeability assays, it is imperative to determine the non-toxic concentration range of the test compound. High concentrations of a substance can compromise cell membrane integrity, leading to artificially high permeability values. While L-ascorbic acid itself shows little to no cytotoxicity in Caco-2 cells, its more lipophilic derivatives, such as ascorbyl palmitate, have been shown to induce dose- and time-dependent cytotoxicity. Therefore, a preliminary cytotoxicity assay is a critical self-validating step.

Recommended Assay: The MTT assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is a standard colorimetric assay to assess cell metabolic activity, which serves as a measure of cell viability. Caco-2 cells should be incubated with a range of concentrations of 6-O-acetylascorbic acid for a period equivalent to the permeability assay (e.g., 2-4 hours). The highest concentration that does not significantly reduce cell viability (e.g., >90% viability) should be used for the transport studies.

Conclusion

6-O-acetylascorbic acid represents a logical and promising strategy to enhance the cellular uptake of Vitamin C. By masking a key polar group, this modification increases lipophilicity, which is expected to facilitate passive diffusion across biological membranes. This guide has outlined the theoretical basis for this enhancement and provided detailed, field-proven protocols for its experimental validation using PAMPA and Caco-2 permeability assays.

The synergistic use of these assays allows for a comprehensive in vitro characterization: PAMPA provides a rapid assessment of passive permeability, while the Caco-2 model offers a more biologically complex system that can reveal interactions with cellular transport mechanisms. Coupled with essential preliminary assessments of synthesis, purity, and cytotoxicity, these methodologies provide a robust framework for researchers to quantify the permeability of 6-O-acetylascorbic acid and predict its potential for improved in vivo bioavailability. The successful application of these techniques will be crucial in validating its efficacy as a prodrug and advancing its development for therapeutic and cosmetic applications.

References

- Bielak-Zmijewska, A., et al. (2021). Caco-2 Cell Model in Medical Research. Postepy Higieny i Medycyny Doswiadczalnej.

- Chen, J., et al. (2020). Apoptosis induction in ascorbic acid treated human colorectal cancer cell lines (Caco-2). Journal of King Saud University - Science.

-

Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

- Garg, P., et al. (2023). Enzymatic Synthesis of Ascorbic Acid-Ketone Body Hybrids. Molecules.

- Ghasemzadeh, I., et al. (2019). Cell viability of Caco-2 cell line after exposure to ascorbic acid with different concentrations.

- CIR. (2016). Safety Assessment of Ethers and Esters of Ascorbic Acid as Used in Cosmetics. Cosmetic Ingredient Review.

- Hosseini, S., et al. (2018). Cytotoxicity and Genotoxicity Assessment of Ascorbyl Palmitate (AP) Food Additive. Pharmaceutical Sciences.

- Ito, H., et al. (2003). Synthesis and characterization of 6-O-acyl-2-O-alpha-D-glucopyranosyl-L-ascorbic acids with a branched-acyl chain. Biological & Pharmaceutical Bulletin.

- Kerns, E. H., et al. (2004). Combined application of parallel artificial membrane permeability assay and Caco-2 permeability assays in drug discovery. Journal of Pharmaceutical Sciences.

-

L-Ascorbic acid. (n.d.). PubChem. Retrieved from [Link]

-

L-Ascorbic acid, 6-palmitate. (n.d.). PubChem. Retrieved from [Link]

- Li, Y., et al. (2001). The in vitro cytotoxicity of ascorbate depends on the culture medium used to perform the assay and involves hydrogen peroxide. Antioxidants & Redox Signaling.

- Moon Garden. (2023). Episode4: Experimental Drug Absorption — Caco-2 vs. PAMPA. Medium.

- Nader, A., et al. (2010). Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing new drug candidates. Journal of Pharmaceutical Sciences.

- Pignitter, M., et al. (2006). Ascorbic Acid Mediated Iron Toxicity in Caco-2 Cells: Effects of Different Iron Species. Food and Chemical Toxicology.

- Pullar, J. M., et al. (2017). The Roles of Vitamin C in Skin Health. Nutrients.

- Rahman, M. M., et al. (2017). Synthesis of 2,3-O,O-dibenzyl-6-O-tosyl- L-ascorbic Acid. International Journal of Life-Sciences Scientific Research.

- Smetanina, O., et al. (2006). Ascorbic Acid Mediated Iron Toxicity in Caco-2 Cells: Effects of Different Iron Species. DergiPark.

- Sun, Y., et al. (2020). Ascorbic Acid Sensitizes Colorectal Carcinoma to the Cytotoxicity of Arsenic Trioxide via Promoting Reactive Oxygen Species-Dependent Apoptosis and Pyroptosis. Frontiers in Oncology.

- Tursi, F., et al. (2023). Biosynthesis of Novel Ascorbic Acid Esters and Their Encapsulation in Lignin Nanoparticles as Carriers and Stabilizing Systems. Molecules.

- Vélez, L. A., et al. (2022). Theoretical Prediction of Gastrointestinal Absorption of Phytochemicals. Molecules.

- Yarema, K. J., et al. (2013). Extracellular and Intracellular Esterase Processing of SCFA-Hexosamine Analogs: Implications for Metabolic Glycongineering and Drug Delivery. PLoS One.

- Iliopoulos, F., et al. (2019). 3-O-ethyl-l-ascorbic acid: Characterisation and investigation of single solvent systems for delivery to the skin.

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 54670067, L-Ascorbic acid. Retrieved from [Link].

- Iliopoulos, F., et al. (2019). 3-O-ethyl-l-ascorbic acid: Characterisation and investigation of single solvent systems for delivery to the skin. UCL Discovery.

- Gonzalez-Munoz, P., et al. (2018). Enzymatic hydrolysis of esters from 2-carboxy-6-methoxy-2,3-dihydrobenzofuran acid. Molecules.

- van der Merwe, P. J. (2006). Study of Polymorph Prediction For L-Ascorbic Acid. Journal of Pharmaceutical Sciences.

- Gholivand, M. B., et al. (2010). Determination of L- Ascorbic Acid in Plasma by Voltammetric Method. International Journal of Electrochemical Science.

- D'Orazio, V., et al. (2024).

- Perera, T., et al. (2023). Method Development and Validation of Vitamin C Formulations Using Zeroth Order UV-visible Spectrophotometry. Scholar Publishing.

- Brewer, T. F., et al. (2023). Determination of Intracellular Esterase Activity Using Ratiometric Raman Sensing and Spectral Phasor Analysis. ACS Sensors.

- Al-Ghabsha, T. S., et al. (2015). Spectrophotometric Determination of L-Ascorbic Acid in Pharmaceuticals Based on Its Oxidation by Potassium Peroxymonosulfate and Hydrogen Peroxide.

- El-Ghazali, G., et al. (2021). Vitamin C: friend or foe! A synopsis of ascorbic acid's reduction and oxidation of graphene oxide.

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 150736, 3-O-Ethylascorbic acid. Retrieved from [Link].

-

BioIVT. (n.d.). Cell Permeability Assay. Retrieved from [Link]

-

Creative Bioarray. (n.d.). In Vitro Permeability Assay. Retrieved from [Link]

- Wu, J., et al. (2020). Comparison of Vitamin C and Its Derivative Antioxidant Activity: Evaluated by Using Density Functional Theory. ACS Omega.

-

Creative Bioarray. (n.d.). Caco-2 Permeability Assay Protocol. Retrieved from [Link]

-

Paralab. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Platform. Retrieved from [Link]

- Konda, R. K., et al. (2011). Development and validation of RP-HPLC method for the estimation of ascorbic acid in health drinks. Journal of Chemical and Pharmaceutical Research.

- Parinandi, N. L., et al. (2017). Intracellular ascorbate tightens the endothelial permeability barrier through Epac1 and the tubulin cytoskeleton. American Journal of Physiology-Cell Physiology.

- Mitić, S. S., et al. (2011). Rapid and reliable HPLC method for the determination of vitamin C in pharmaceutical samples. Tropical Journal of Pharmaceutical Research.

- Chem Help ASAP. (2023). functional in vitro assays for drug discovery. YouTube.

- Fábián, I., et al. (2020). Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. Frontiers in Chemistry.

-

BioIVT. (n.d.). Cell Permeability Assay. Retrieved from [Link]

Sources

- 1. Synthesis and characterization of 6-O-acyl-2-O-alpha-D-glucopyranosyl-L-ascorbic acids with a branched-acyl chain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comparison of Drug Permeabilities and BCS Classification: Three Lipid-Component PAMPA System Method versus Caco-2 Monolayers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Study of Polymorph Prediction For L-Ascorbic Acid [mdpi.com]

- 5. Ascorbic-acid | C6H8O6 | CID 155903693 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-O-ethyl-l-ascorbic acid: Characterisation and investigation of single solvent systems for delivery to the skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 8. Enzymatic Synthesis of Ascorbic Acid-Ketone Body Hybrids [mdpi.com]

- 9. Combined application of parallel artificial membrane permeability assay and Caco-2 permeability assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medium.com [medium.com]

- 11. researchgate.net [researchgate.net]

- 12. cir-safety.org [cir-safety.org]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. journals.scholarpublishing.org [journals.scholarpublishing.org]

- 16. Extracellular and Intracellular Esterase Processing of SCFA-Hexosamine Analogs: Implications for Metabolic Glycongineering and Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Cytotoxicity and Genotoxicity Assessment of Ascorbyl Palmitate (AP) Food Additive - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Discovery and history of 6-O-Acetylascorbic acid

From Synthetic Derivative to Natural Metabolite: A Comprehensive Guide

Executive Summary & Chemical Identity

6-O-Acetylascorbic acid (CAS: 20229-76-9) represents a pivotal intersection between synthetic vitamin C stabilization strategies and naturally occurring phytochemical defense systems. Historically viewed primarily as a synthetic "pro-drug" designed to enhance the lipophilicity and stability of L-ascorbic acid, recent metabolomic profiling has identified it as a bioactive constituent in medicinal plants such as Mentha aquatica (Water Mint) and Verbascum betonicifolium.

This guide dissects the molecule's discovery, enzymatic synthesis architectures, and physicochemical behavior, providing a blueprint for researchers in drug delivery and cosmetic formulation.

Chemical Profile

| Parameter | Specification |

| IUPAC Name | [(2S)-2-[(2R)-3,4-dihydroxy-5-oxo-2,5-dihydrofuran-2-yl]-2-hydroxyethyl] acetate |

| Molecular Formula | C₈H₁₀O₇ |

| Molecular Weight | 218.16 g/mol |

| CAS Registry | 20229-76-9 |

| Melting Point | 148–149 °C |

| LogP (Predicted) | -1.62 (vs. -1.85 for Ascorbic Acid) |

| Solubility | Soluble in water, alcohols; improved solubility in polar organic solvents compared to AA.[1] |

History & Discovery: The Dual Narrative

The history of 6-O-acetylascorbic acid is unique, characterized by a "reverse discovery" timeline where synthetic innovation preceded natural identification.

Phase I: The Synthetic Era (Mid-20th Century)

Following the structural elucidation of Vitamin C by Walter Haworth and Albert Szent-Györgyi in the 1930s, the inherent instability of the 2,3-enediol moiety became a critical hurdle. Researchers sought to stabilize the molecule by esterifying the primary alcohol at the C-6 position, which is chemically distinct from the acidic C-2 and C-3 hydroxyls.

-

Objective: Create "Pro-Vitamins" that resist oxidative degradation but hydrolyze in vivo to release active Vitamin C.

-

Result: While long-chain esters like Ascorbyl Palmitate (C16) gained fame for lipid solubility, the acetyl (C2) derivative was synthesized to modulate hydrophilicity without rendering the molecule water-insoluble.

Phase II: The Natural Discovery (21st Century)

In a paradigm shift, modern high-resolution mass spectrometry (LC-ESI-MS/MS) recently identified 6-O-acetylascorbic acid as a naturally occurring metabolite.

-

2024 Breakthrough: Researchers analyzing Mentha aquatica (Water Mint) identified the compound (m/z 218.0393) as a key constituent contributing to the plant's antioxidant and anti-diabetic profile.

-

Significance: This confirms that 6-O-acetylation is not just a laboratory trick but a biological strategy employed by plants to manage oxidative stress and transport Vitamin C.

Synthesis Architectures

The synthesis of 6-O-acetylascorbic acid presents a classic regioselectivity challenge. Ascorbic acid has four hydroxyl groups; the C-2 and C-3 OH groups are acidic and reactive, while C-5 and C-6 are alcoholic.

A. Chemical Synthesis (The "Classical" Route)

Direct acetylation using acetic anhydride or acetyl chloride often yields mixtures (2-O-, 3-O-, 6-O-, or polysubstituted products).

-

Strategy: Requires protection-deprotection steps.

-

Protection: React AA with acetone/acid to form 5,6-O-isopropylidene-L-ascorbic acid .

-

Acetylation: Acetylate C-2/C-3 (undesired).

-

Critique: This route is inefficient for C-6 targets because the protecting group blocks the very position we want to modify.

-

-

Direct Acid Catalysis: Reacting AA with acetic acid in high concentrations of sulfuric acid can favor the thermodynamically stable primary ester (C-6), but yields are often low due to degradation.

B. Enzymatic Synthesis (The "Green" Standard)

Biocatalysis using lipases is the superior method for 6-O-acylation due to the enzymes' steric preference for primary alcohols.

Protocol: Lipase-Catalyzed Transesterification

This protocol utilizes Thermomyces lanuginosus lipase (Lipozyme TLIM) or Candida antarctica Lipase B (CALB).

Reagents:

-

Substrate: L-Ascorbic Acid (dried).

-

Acyl Donor: Vinyl Acetate (irreversible donor) or Ethyl Acetate.

-

Catalyst: Immobilized Lipozyme TLIM or Novozym 435.

-

Solvent: Acetone (maintains AA solubility while accommodating the enzyme).

Workflow:

-

Solubilization: Dissolve L-Ascorbic Acid (50 mM) in anhydrous Acetone.

-

Acyl Donor Addition: Add Vinyl Acetate in molar excess (e.g., 5:1 ratio).

-

Catalysis: Add Immobilized Lipase (10-20% w/w relative to substrate).

-

Incubation: Shake at 40–50°C, 200 rpm for 12–24 hours.

-

Monitoring: Track disappearance of AA and appearance of product (Rt ~9.4 min) via HPLC.

-

Purification: Filter enzyme. Evaporate solvent.[2] Recrystallize from ethanol/hexane.

Mechanism & Kinetics:

-

Regioselectivity: >98% specificity for C-6 due to the enzyme's active site geometry excluding the bulky/charged furanone ring.

-

Kinetics:

reported at ~0.747 mM min⁻¹ with conversion rates up to 99% under optimized water activity (

Visualization of Synthesis & Metabolism

The following diagrams illustrate the regioselective synthesis and the biological fate of the molecule.

Figure 1: Enzymatic pathway for the regioselective synthesis of 6-O-acetylascorbic acid using an irreversible vinyl acetate donor.

Figure 2: Biological activation pathway. The acetyl group facilitates entry, then is cleaved to release the active vitamin.

Physicochemical & Biological Performance[3][5][6][7][8][9]

Stability vs. Solubility

6-O-Acetylascorbic acid occupies a "middle ground" between native Vitamin C and the highly lipophilic Ascorbyl Palmitate.

| Property | L-Ascorbic Acid | 6-O-Acetylascorbic Acid | Ascorbyl Palmitate |

| Water Solubility | High (330 g/L) | Moderate | Very Low |

| Lipid Solubility | Insoluble | Low-Moderate | High |

| Oxidative Stability | Poor (Rapid degradation) | Improved (Steric hindrance at C6) | High |

| Skin Penetration | Poor (Hydrophilic) | Enhanced | Good |

| Conversion Rate | N/A (Active form) | Rapid (Short chain ester) | Slow (Long chain ester) |

Biological Activity[3][4][5][6][7][9]

-

Antioxidant Capacity: In DPPH assays, 6-O-acetylascorbic acid retains significant radical scavenging activity. The acetylation at C-6 does not interfere with the enediol group (C-2/C-3), which is the electron-donating center responsible for antioxidant activity.

-

Pro-Drug Efficiency: Because the acetyl group is a short-chain fatty acid, it is hydrolyzed more rapidly by skin esterases than the bulky palmitate group, potentially offering a faster release of active Vitamin C upon topical application.

-

Natural Defense: In Mentha aquatica, it functions alongside flavonoids to protect the plant from photo-oxidative stress, a mechanism now being exploited in anti-aging cosmetics.

References

-

Lahlou, R. A., et al. (2024).[3] Antioxidant, Phytochemical, and Pharmacological Properties of Algerian Mentha aquatica Extracts. Antioxidants, 13(12), 1512.[4][3] Link[4]

- Key Finding: Identification of 6-O-acetylascorbic acid as a n

-

Gao, C., et al. (2011). Kinetic biosynthesis of L-ascorbyl acetate by immobilized Thermomyces lanuginosus lipase (Lipozyme TLIM). Bioprocess and Biosystems Engineering, 34(9), 1163-1168. Link

- Key Finding: Optimized enzymatic synthesis protocol using acetone and vinyl acet

-

GuideChem. (n.d.). 6-O-Acetylascorbic Acid - Chemical Properties and CAS 20229-76-9. Link

- Key Finding: Physical constants and melting point d

- Viklund, F., et al. (2003). Regioselective esterification of L-ascorbic acid catalyzed by Candida antarctica lipase B. Biotechnology Letters. Key Finding: Established the standard for C-6 regioselectivity in ascorbyl ester synthesis.

Sources

6-O-Acetylascorbic acid CAS number and molecular weight

Compound Identity, Synthesis Architectures, and Bio-Functional Profile [1][2]

Executive Summary

6-O-Acetylascorbic acid (CAS 20229-76-9) represents a strategic derivatization of L-ascorbic acid (Vitamin C), designed to modulate the physicochemical limitations of the parent molecule.[1][2] By esterifying the primary hydroxyl group at the C-6 position with an acetyl moiety, this compound bridges the gap between the high water solubility of native ascorbic acid and the extreme lipophilicity of long-chain esters like ascorbyl palmitate. This modification enhances membrane permeability and formulation stability while retaining the potent redox potential of the enediol pharmacophore. This guide details the technical specifications, enzymatic synthesis pathways, and application logic for researchers in dermatological and pharmaceutical development.

Physicochemical Identity

The following data constitutes the definitive chemical identity for 6-O-Acetylascorbic acid.

| Parameter | Specification |

| Chemical Name | 6-O-Acetyl-L-ascorbic acid |

| CAS Registry Number | 20229-76-9 |

| Molecular Formula | C₈H₁₀O₇ |

| Molecular Weight | 218.16 g/mol |

| IUPAC Name | (5R)-5-[(1S)-1-hydroxy-2-(acetyloxy)ethyl]-3,4-dihydroxyfuran-2(5H)-one |

| Physical State | White to off-white crystalline solid |

| Solubility Profile | Amphiphilic; improved solubility in polar organic solvents (e.g., ethanol, acetone) compared to L-ascorbic acid.[1][2] |

Structural Analysis

The molecule retains the furanone ring responsible for antioxidant activity.[1] The acetylation at C-6 removes the primary alcohol's hydrogen bond donor capability, reducing crystal lattice energy relative to L-ascorbic acid and increasing compatibility with lipid-based delivery systems.[1][2]

Synthesis & Manufacturing Architectures

Synthesis of 6-O-Acetylascorbic acid requires high regioselectivity to avoid esterification of the C-2 and C-3 enolic hydroxyls, which would abolish antioxidant activity.[1][2]

Method A: Biocatalytic Synthesis (Green Chemistry)

The preferred industrial and research-grade method utilizes immobilized lipases (e.g., Candida antarctica Lipase B, CALB) in non-aqueous media.[1] This approach is kinetically controlled to favor the primary C-6 hydroxyl.[1][2]

Reaction Scheme: L-Ascorbic Acid + Acetyl Donor (e.g., Vinyl Acetate) —(Lipase)→ 6-O-Acetylascorbic Acid + Acetaldehyde[1][2]

Experimental Protocol: Lipase-Catalyzed Acylation

-

Reagents: L-Ascorbic acid (10 mmol), Vinyl acetate (50 mmol, acts as donor and solvent), Candida antarctica Lipase B (immobilized, e.g., Novozym 435).

-

Solvent System: tert-Butanol or Acetone (dried over 4Å molecular sieves).[1][2]

-

Procedure:

-

Dissolve L-ascorbic acid in tert-butanol (or suspension in acetone) at 50°C.

-

Add vinyl acetate and immobilized lipase (10% w/w relative to substrate).[1][2]

-

Incubate in an orbital shaker at 50–60°C for 24–48 hours.

-

Monitoring: Track consumption of L-ascorbic acid via HPLC (C18 column, MeOH/Water mobile phase).

-

Purification: Filter enzyme. Evaporate solvent.[1][2] Recrystallize from ethyl acetate/hexane.

-

Method B: Chemical Synthesis (Traditional)

Requires protection-deprotection steps (e.g., protecting C-2/C-3 with acetals) or careful control of acid catalysis, often resulting in lower yields and complex purification due to byproduct formation.[1][2]

Visualization: Synthesis & Mechanism

The following diagram illustrates the regioselective enzymatic synthesis pathway and the subsequent biological activation mechanism.

Caption: Regioselective lipase synthesis of 6-O-Acetylascorbic acid and its metabolic activation pathway via cutaneous esterases.

Stability & Solubility Profile

Solubility Shift

Unlike L-ascorbic acid, which is insoluble in most organic solvents, 6-O-acetylascorbic acid exhibits a "moderate lipophilicity."[1][2] This allows it to be solubilized in:

Stability Mechanism

The C-6 acetylation provides steric shielding and alters the electron density of the furanone ring slightly, retarding the rate of oxidative degradation (browning) in aqueous/organic emulsions compared to free ascorbic acid. However, it remains susceptible to hydrolysis at high pH (>7.0).

| Condition | L-Ascorbic Acid | 6-O-Acetylascorbic Acid |

| Aqueous Stability (pH 7) | Poor (Rapid Oxidation) | Moderate (Hydrolysis limited) |

| Lipid Solubility | Negligible | Moderate |

| Skin Penetration | Low (Hydrophilic) | Enhanced (Amphiphilic) |

Biological Mechanism & Applications

Pro-Drug Mechanism

6-O-Acetylascorbic acid functions as a precursor.[1][2] Upon topical application, the acetyl group facilitates transit through the lipid-rich stratum corneum. Once in the viable epidermis, ubiquitous esterases cleave the ester bond, releasing free L-ascorbic acid to exert antioxidant effects (collagen synthesis stimulation, ROS scavenging).

Key Applications

-

Dermatological Formulations: Used in anti-aging serums where water-free (anhydrous) systems are desired to maximize shelf-life.[1][2]

-

Lipid-Based Carriers: Compatible with liposomes and solid lipid nanoparticles (SLNs) due to its amphiphilic nature.[1][2]

-

Food Chemistry: Acts as an antioxidant surfactant, stabilizing oil-in-water emulsions.[1][2]

References

-

PubChem. (n.d.).[1][2] Ascorbic Acid (Compound Summary). National Library of Medicine.[1] Retrieved from [Link][1]

-

Viklund, F., et al. (2003).[1] Lipase-catalyzed synthesis of ascorbyl palmitate in tert-butanol: A study of reaction kinetics. Journal of Molecular Catalysis B: Enzymatic. (Contextual grounding for lipase protocols).

-

Stamatis, H., et al. (1999).[1] Enzymatic synthesis of hydrophilic and hydrophobic derivatives of natural phenolic acids in organic media. Journal of Molecular Catalysis B: Enzymatic. (Mechanistic reference for regioselectivity).

-

National Institute of Standards and Technology (NIST). (n.d.).[1][2] Vitamin C (L-Ascorbic Acid).[1][2][4][5][6] NIST Chemistry WebBook.[1][5][7] Retrieved from [Link][1][7]

Sources

- 1. Vitamin C (CAS 50-81-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. 6-O-palmitoylascorbic acid | C22H38O7 | CID 54676825 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Chemistry of ascorbic acid - Wikipedia [en.wikipedia.org]

- 5. scribd.com [scribd.com]

- 6. researchgate.net [researchgate.net]

- 7. Vitamin C [webbook.nist.gov]

High-Fidelity Spectroscopic Validation of 6-O-Acetylascorbic Acid

A Technical Guide for Structural Confirmation & Stability Analysis[1]

Executive Summary: The "Pro-Drug" Architecture

6-O-Acetylascorbic acid (6-O-AA) represents a critical strategic intermediate in Vitamin C pharmacokinetics.[1] Unlike 2-O-derivatives (e.g., Ascorbyl Glucoside), which block the enediol moiety to prevent oxidation, 6-O-acylation modifies the molecule's lipophilicity while retaining immediate antioxidant capacity .

However, this structural advantage creates a significant analytical challenge: Regioselectivity .[1]

In synthesis, the thermodynamic drive often favors the primary alcohol (C6), but kinetic control can lead to mixtures involving the more acidic C2-OH or C3-OH groups. Furthermore, acyl migration is a known risk in aqueous media.[1] This guide moves beyond basic identification, providing a rigorous spectroscopic framework to validate the 6-position exclusivity and monitor the hydrolytic stability of the ester bond.

Structural Logic & Numbering Convention

To ensure precise interpretation of spectroscopic data, we adhere to the standard IUPAC numbering for L-Ascorbic Acid:

-

C1: Lactone Carbonyl[1]

-

C2/C3: Enediol Carbons (Active Antioxidant Site)

-

C4: Lactone Ring Closure (Chiral Center)

-

C5: Exocyclic Chiral Carbon

-

C6: Terminal Primary Alcohol (Target for Acetylation)

The Critical Quality Attribute (CQA): Confirmation that the acetyl group is attached to C6 and not C2 or C3.

Nuclear Magnetic Resonance (NMR): The Gold Standard

NMR is the only technique capable of definitively proving regioselectivity. The analysis relies on the "Deshielding Effect" of the esterification.

Solvent Selection Strategy

-

Avoid

: Rapid exchange of OH protons and potential for hydrolysis during long acquisition times.[1] -

Preferred Solvent: DMSO-

. It stabilizes the molecule, prevents rapid exchange of the enediol protons (allowing them to be seen), and provides excellent solubility for the lipophilic ester.

H-NMR Diagnostic Signals (400 MHz, DMSO- )

| Proton Site | Multiplicity | Approx.[1][2] Shift ( | Diagnostic Note |

| Acetyl | Singlet (3H) | 2.05 – 2.10 | Sharp singlet. Integration must be 3:1 vs H-4.[1] |

| H-6a, H-6b | Multiplet (2H) | 4.10 – 4.30 | CRITICAL SHIFT. In free AA, these appear ~3.5-3.7 ppm.[1] The acetyl group shifts them downfield by ~0.5 ppm.[1] |

| H-5 | Multiplet (1H) | 3.90 – 4.05 | Slight downfield shift due to proximity to C6. |

| H-4 | Doublet/M (1H) | 4.70 – 4.80 | Lactone ring proton. Relatively stable shift.[1] |

| 2-OH / 3-OH | Broad Singlets | 8.50 – 11.50 | Visible in dry DMSO. Presence confirms C2/C3 are free. |

C-NMR Validation

-

C6 Shift: The C6 carbon signal moves from

ppm (free AA) to -

Carbonyls: You will observe two distinct carbonyl regions:[1][3][4]

Expert Insight: If you observe a splitting of the H-4 signal or "ghost peaks" near 4.9 ppm, suspect acyl migration to the C5 position or hydrolysis.

Vibrational Spectroscopy (FT-IR)

FT-IR is used for rapid "Go/No-Go" identification.[1] The key is distinguishing the new ester carbonyl from the existing lactone carbonyl.

Band Assignment Table

| Functional Group | Wavenumber ( | Intensity | Assignment Logic |

| O-H Stretch | 3200 – 3500 | Broad, Strong | Multiple OH groups (Enediol + C5-OH). |

| Lactone C=O | 1750 – 1765 | Strong | Strained ring carbonyl (C1).[1] Higher frequency than acyclic esters.[1] |

| Ester C=O | 1735 – 1745 | Strong | The Acetyl Marker. Distinct shoulder or peak lower than the lactone. |

| C=C Stretch | 1660 – 1680 | Medium | The enediol double bond. Confirms the ring is intact. |

| C-O-C Stretch | 1200 – 1250 | Strong | Acetate ester linkage stretch. |

UV-Vis Spectroscopy: Stability & Kinetics

UV-Vis is not diagnostic for the position of the acetyl group (since the chromophore is the C2=C3 enediol), but it is the primary tool for stability profiling .

- (pH 2.0): ~243-245 nm (Protonated form).

- (pH 7.0): ~265 nm (Ascorbate mono-anion).[1][5]

-

The 2-O-Acetyl Warning: If your synthesis yields a product with

nm (hypsochromic shift), you have likely acetylated the 2-OH or 3-OH, destroying the conjugation. 6-O-AA must retain the UV profile of Vitamin C.

Hydrolysis Monitoring Protocol

6-O-AA is a "pro-drug" designed to hydrolyze.[1] You must measure the rate of conversion to AA.

Method:

-

Prepare 50

M solution in PBS (pH 7.4). -

Scan 200–350 nm every 5 minutes at 37°C.

-

Isosbestic Point: You should not see a clear isosbestic point if the chromophore (AA) remains the same. However, if degradation (ring opening) occurs, absorbance at 265 nm will decrease according to pseudo-first-order kinetics.

Visualization: Analytical & Degradation Logic[1]

Diagram 1: Analytical Validation Workflow

This flowchart illustrates the decision-making process for characterizing a synthesized batch of 6-O-AA.

Caption: Analytical decision tree for validating the regioselectivity of 6-O-Acetylascorbic acid synthesis.

Diagram 2: Hydrolysis & Degradation Pathways

Understanding the fate of the molecule in aqueous buffer (simulated physiological conditions).

Caption: The metabolic and degradation pathway of 6-O-AA, highlighting the transition from pro-drug to active vitamin to inactive degradant.

Integrated Experimental Protocol

Sample Preparation for NMR

-

Mass: Weigh 10–15 mg of dried 6-O-AA.

-

Solvent: Add 0.6 mL DMSO-

(99.9% D).[1]-

Note: Do not use

as solubility is poor and signals broaden.

-

-

Reference: Use residual solvent peak (DMSO quintet at 2.50 ppm) or TMS (0.00 ppm).[1]

-

Acquisition: 16–32 scans are sufficient.[1] Ensure relaxation delay (

) is

Mass Spectrometry (LC-MS/MS)

-

Ionization: ESI (Electrospray Ionization), Negative Mode (preferred for Ascorbic Acid derivatives).

-

Molecular Ion: Look for

at 217.03 m/z (Calculated MW = 218.16).[1] -

Fragmentation:

References

-

Caritá, A.C., et al. (2020).[1][6] "Vitamin C: Stability, derivatives and applications."[1][7][8] Brazilian Journal of Pharmaceutical Sciences. (General stability and derivative context).

-

Tai, A., et al. (2017). "Synthesis and antioxidant activity of 6-O-acyl-2-O-glucopyranosyl-L-ascorbic acids." Journal of Oleo Science. (Specific NMR shifts for 6-O-acyl derivatives).

-

Bichara, L.C., et al. (2010).[1] "Structure and spectroscopy of L-ascorbic acid and its derivatives." Journal of Molecular Structure. (Foundational IR/Raman data for the ascorbate ring).

-

PubChem. "Ascorbic Acid 6-Palmitate (Analogous Structure)."[1] National Library of Medicine.[1] (Used for comparative spectral data validation).

Sources

- 1. chem.pg.edu.pl [chem.pg.edu.pl]

- 2. scs.illinois.edu [scs.illinois.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. Stability of aqueous solutions of ascorbate for basic research and for intravenous administration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. Chemical Stability of Ascorbic Acid Integrated into Commercial Products: A Review on Bioactivity and Delivery Technology - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Antioxidant Activity of Acetylated Ascorbic Acid: A Mechanistic & Translational Guide

Topic: Theoretical Antioxidant Activity of Acetylated Ascorbic Acid Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Prodrug Paradox

Ascorbic Acid (AA) is the gold standard for aqueous antioxidant activity, yet its therapeutic utility is severely compromised by rapid oxidative degradation.[1] Acetylated Ascorbic Acid (AAA)—specifically derivatives such as 2-O-acetyl-L-ascorbic acid or 2,3,5,6-tetra-O-acetyl-L-ascorbic acid —represents a strategic structural modification designed to solve this stability crisis.

This guide explores the theoretical antioxidant activity of AAA. The core thesis is the "Prodrug Paradox": Acetylation theoretically abolishes direct antioxidant potential (by blocking the reactive enediol moiety) to maximize physiological delivery , relying on enzymatic hydrolysis to restore activity in situ.

Molecular Architecture: The Enediol Criticality

To understand the theoretical activity of AAA, one must first deconstruct the pharmacophore of Vitamin C.

The Ascorbic Acid Pharmacophore

The antioxidant capability of AA hinges on the enediol group at carbons C2 and C3.

-

Mechanism: AA donates two electrons (and two protons) to quench free radicals (ROS), converting itself into dehydroascorbic acid (DHA).

-

The Vulnerability: This same enediol group is highly susceptible to auto-oxidation by air, light, and transition metals, leading to rapid degradation in formulation.

The Acetylated Modification

Acetylation replaces the hydroxyl (-OH) protons with acetyl groups (-COCH3).

-

2-O-Acetyl / 3-O-Acetyl: Blocking the C2 or C3 hydroxyls stabilizes the molecule but theoretically eliminates the ability to donate protons via the Hydrogen Atom Transfer (HAT) mechanism.

-

Tetra-acetyl: Fully protecting the molecule renders it highly lipophilic and oxidation-resistant, but completely inert as a direct radical scavenger.

Theoretical Framework: Computational Chemistry (DFT)[2]

Theoretical studies utilizing Density Functional Theory (DFT) provide the quantitative basis for the "inactivity" of intact AAA.

Bond Dissociation Enthalpy (BDE)

The primary metric for theoretical antioxidant activity is BDE. A lower BDE implies easier hydrogen donation and stronger antioxidant capacity.

-

Ascorbic Acid (AA): The O3-H bond is the most acidic and reactive.

-

Theoretical BDE: ~65–70 kcal/mol (Low = High Activity).

-

-

Acetylated Ascorbic Acid (AAA): When the O-H is converted to an ester (O-C=O), there is no labile hydrogen to donate.

-

Theoretical BDE: >100 kcal/mol (High = Low/No Activity).

-

HOMO-LUMO Gap & Hardness

-

HOMO (Highest Occupied Molecular Orbital): Represents electron-donating ability. AA has a high-energy HOMO, making it a good reductant.

-

Acetylation Effect: Acetyl groups are electron-withdrawing. They stabilize the molecule, lowering the HOMO energy and increasing the HOMO-LUMO gap.

-

Result: The molecule becomes "harder" (less reactive) and resistant to spontaneous oxidation.

-

Mechanism of Action: The Bioactivation Pathway

The theoretical efficacy of AAA is not defined by its static structure, but by its dynamic transformation. This requires a shift from chemical antioxidant theory to metabolic antioxidant theory.

The Hydrolysis Cascade

Upon entering a biological system (e.g., skin, plasma), ubiquitous esterases (such as carboxylesterases) attack the acetyl bonds.

Figure 1: The Bioactivation Cascade. AAA penetrates the lipid bilayer due to high lipophilicity, where intracellular esterases cleave the protecting groups to release active Vitamin C.

Experimental Validation Protocols

To validate the theoretical model, researchers must distinguish between intrinsic stability and extrinsic activity.

Protocol A: Synthesis of Tetra-O-Acetyl-L-Ascorbic Acid

Note: This protocol produces a fully protected derivative.

-

Reagents: L-Ascorbic Acid (10g), Acetic Anhydride (30mL), Pyridine (5mL).

-

Reaction: Suspend AA in acetic anhydride. Add pyridine dropwise as a catalyst at 0°C.

-

Stirring: Allow to warm to room temperature and stir for 4-6 hours. The solution will become clear.

-

Quenching: Pour mixture into ice water to precipitate the product.

-

Purification: Recrystallize from ethanol.

-

Validation: Confirm structure via FTIR (Look for C=O ester peak at ~1750 cm⁻¹ and absence of broad OH stretch at 3300 cm⁻¹).

Protocol B: The Differential DPPH Assay

This experiment proves the "Prodrug Paradox" by comparing activity before and after hydrolysis.

Reagents:

-

DPPH Solution (0.1 mM in ethanol).

-

Esterase (Porcine liver esterase, 10 U/mL).

-

Test Compounds: AA (Control) and AAA.

Workflow:

| Step | Action | Expected Result (AA) | Expected Result (AAA) |

|---|---|---|---|

| 1. Direct Mix | Mix Cmpd + DPPH | Rapid decolorization (Purple -> Yellow) | No Change (Remains Purple) |

| 2. Incubation | Mix Cmpd + Esterase (37°C, 30 min) | N/A | Hydrolysis occurs |

| 3. Post-Incubation | Add DPPH to mixture | Rapid decolorization | Rapid decolorization |

Interpretation: Step 1 confirms AAA has no theoretical antioxidant activity. Step 3 confirms it releases AA upon enzymatic activation.

Comparative Data Analysis

The following table summarizes the theoretical and experimental differences between AA and its acetylated counterpart.

| Feature | L-Ascorbic Acid (AA) | Acetylated Ascorbic Acid (AAA) |

| Primary Mechanism | Direct HAT / SET | Prodrug (Requires Activation) |

| LogP (Lipophilicity) | -1.85 (Highly Hydrophilic) | ~0.5 to 2.0 (Lipophilic)* |

| BDE (O-H Bond) | ~69 kcal/mol (Reactive) | >100 kcal/mol (Stable) |

| Stability (Air/Light) | Poor (Hours to Days) | Excellent (Months to Years) |

| Skin Permeation | Low (Requires pH < 3.5) | High (Passive Diffusion) |

| Cellular Uptake | Transporter dependent (SVCT) | Passive / Lipid dependent |

*LogP varies based on the degree of acetylation (Mono vs. Tetra).

Experimental Workflow Diagram

Figure 2: Validation Workflow. A logic gate process to confirm stability, lack of direct activity, and successful biological activation.

References

-

Comparison of Vitamin C and Its Derivative Antioxidant Activity: Evaluated by Using Density Functional Theory. ACS Omega. [Link]

-

Bond dissociation enthalpy (BDE) vs bond length plot for L-ascorbic acid. ResearchGate. [Link]

-

Chemical Stability of Ascorbic Acid Integrated into Commercial Products. MDPI. [Link]

-

Synthesis of 3-O-Alkylascorbic Acids from L-Ascorbic Acid in a Single Step. Heterocycles. [Link]

-

Antioxidant Ability and Stability Studies of 3-O-Ethyl Ascorbic Acid. PubMed. [Link]

Sources

6-O-Acetylascorbic acid vs L-ascorbic acid structure

Topic: 6-O-Acetylascorbic Acid vs. L-Ascorbic Acid: Structural Divergence & Therapeutic Application Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary